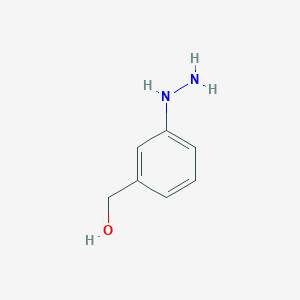

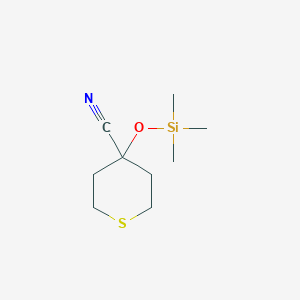

1-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a fused pyrimidine core linked to a substituted piperidine. This compound is significant for its diverse applications across chemistry, biology, and industrial processes.

Synthetic Routes and Reaction Conditions

Synthesis of Intermediate: : The preparation begins with 4,6-dimethylpyrimidine-2-ol, which undergoes an etherification reaction with a piperidine derivative.

Condensation Reaction: : The intermediate product reacts with a propanal to form the main skeleton of the compound.

Cyclization and Finalization: : The primary condensation product is cyclized under basic conditions, resulting in the desired compound.

Industrial Production Methods

Scale-Up Process: : Industrial production scales these reactions using continuous flow reactors to manage exothermicity.

Purification: : Techniques like recrystallization or chromatographic methods are employed for purification to achieve high-purity product.

Types of Reactions

Oxidation: : The compound can undergo selective oxidation at the dimethylpyrimidine ring.

Reduction: : Reduction of the keto group within the propyl linkage yields alcohol derivatives.

Substitution: : Various electrophilic or nucleophilic substitution reactions can be performed on the pyrimidine ring or piperidine moiety.

Common Reagents and Conditions

Oxidation: : KMnO₄ or PCC in appropriate solvents.

Reduction: : NaBH₄ or LiAlH₄ under controlled conditions.

Substitution: : Nucleophiles such as alkyl halides or electrophiles under basic/acidic conditions.

Major Products

Oxidation Products: : Hydroxypyrimidines.

Reduction Products: : Alcohol derivatives.

Substitution Products: : Alkylated pyrimidine derivatives.

Chemistry

Catalysis: : Acts as a ligand in organometallic catalysis.

Material Science: : Utilized in the synthesis of advanced polymers.

Biology

Biochemistry: : Studied for its interaction with nucleic acids and proteins.

Medicine

Drug Development: : Explored as a lead compound in anticancer or antiviral drug development.

Industry

Fine Chemicals: : Used in the production of specialty chemicals and high-performance materials.

Biochemical Mechanism

Molecular Targets: : Primarily targets nucleic acid sequences and specific protein receptors.

Pathways: : Alters biochemical pathways involving pyrimidine metabolism or signal transduction.

Detailed Pathway Analysis

Binding Affinity: : High affinity for nucleophilic sites due to its piperidine moiety.

Inhibition: : Functions by inhibiting critical enzymes, leading to altered cellular functions.

Similar Compounds

4,6-Dimethylpyrimidine Derivatives: : Comparable in structure but differ in substituent groups and biological activity.

Piperidine-Containing Compounds: : Share the core structure but exhibit different pharmacological profiles.

Uniqueness

Chemical Structure: : Unique due to the specific combination of pyrimidine and piperidine rings.

Biological Activity: : Distinguished by its specific interactions with biological targets and its effectiveness in a range of applications.

List of Similar Compounds

4,6-Dimethyl-2-pyrimidinol

1-(3-piperidinyl)-3-oxo-propyl derivatives

Pyrimidine-2,4-diones

Propriétés

IUPAC Name |

1-[3-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-12-10-13(2)20-17(19-12)27-14-4-3-7-23(11-14)16(25)6-9-22-8-5-15(24)21-18(22)26/h5,8,10,14H,3-4,6-7,9,11H2,1-2H3,(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXWMBNFYOFYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CCN3C=CC(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2939739.png)

![N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2939741.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2939747.png)

![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)

![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)

![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)